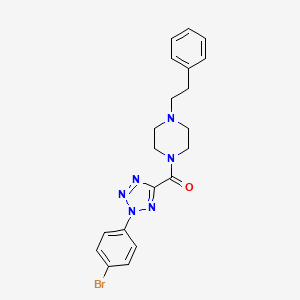
4-phenyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a heterocyclic organic molecule with a triazole ring system and a thiol functional group, which makes it highly reactive and versatile in many chemical reactions.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Biochemical Protective Agents
Compounds with the 1,2,4-triazole moiety have shown significant antioxidant and antiradical activities. Their structure, resembling biogenic amino acids such as cysteine with a free SH-group, suggests their potential in mitigating the adverse effects of high radiation doses on biochemical processes in patients. This attribute positions them as critical agents in the development of radioprotective and antioxidative therapies (А. G. Kaplaushenko, 2019).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of 1,2,4-triazole derivatives have been well-documented. Recent literature points towards the discovery of new compounds within this class exhibiting pronounced antibacterial and antifungal activities against pathogens like S. aureus and Candida albicans. These findings underscore the potential of 1,2,4-triazole derivatives in addressing the challenge of antibiotic-resistant bacteria and the need for novel antimicrobial agents (M. V. Ohloblina, 2022).
Chemical Synthesis and Industrial Applications
The versatility of 1,2,4-triazole derivatives extends into chemical synthesis and industrial applications, including the development of corrosion inhibitors, fuel additives, and materials for optical devices. Their physico-chemical properties make them valuable in engineering, metallurgy, and agriculture, demonstrating the broad utility of these compounds beyond biological activities (V. Parchenko, 2019).
Proton-Conducting Membranes for Fuel Cells
Research into the development of proton-conducting membranes for fuel cells has identified 1,2,4-triazole and its derivatives as promising materials. Their ability to improve membrane characteristics such as thermal stability, electrochemical stability, mechanical strength, and ionic conductivity under anhydrous conditions highlights the significance of 1,2,4-triazole compounds in advancing fuel cell technology (G. Prozorova & A. Pozdnyakov, 2023).
Antiepileptic/Anticonvulsant Activities
The exploration of 1,2,4-triazole derivatives in the search for new antiepileptic and anticonvulsant agents is an active area of pharmacological research. These compounds have been identified as promising candidates for the development of new therapies for epilepsy, a prevalent neurological disorder that often requires novel treatment strategies (Ying Wang & Dachuan Liu, 2021).
Eigenschaften
IUPAC Name |
4-phenyl-3-quinolin-6-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4S/c22-17-20-19-16(21(17)14-6-2-1-3-7-14)13-8-9-15-12(11-13)5-4-10-18-15/h1-11H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBRJJQHBOLEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dimethylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2565731.png)
![2-(4-methoxyphenyl)-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2565733.png)
![4-(tert-butyl)-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2565736.png)

![Propyl 4-[7-hydroxy-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2565738.png)





![2,5-dimethyl-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-3-carboxamide](/img/structure/B2565750.png)
![benzofuran-2-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2565751.png)
![N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2565752.png)